molecular formula C10H8FN3O2 B3071016 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1007477-02-2

1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B3071016
CAS RN: 1007477-02-2
M. Wt: 221.19 g/mol
InChI Key: JEDQGIUMSHIRIH-UHFFFAOYSA-N
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Description

Fluorinated pyrazoles, which include compounds similar to the one you’re asking about, play an important role in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Fluorinated pyrazoles have been synthesized through various methods since the early 1990s. Novel synthetic approaches have been developed in recent years, with a particular emphasis on understanding reaction mechanisms .


Molecular Structure Analysis

While specific structural data for “1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole” was not found, fluorinated pyrazoles in general have been the subject of extensive study .


Chemical Reactions Analysis

Fluorinated pyrazoles have been involved in various chemical reactions, including addition reactions, cyclization, and interactions with anions and hydrocarbons .

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has also been found to have anti-cancer activity. Studies have shown that it can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole is its potential as a new anti-inflammatory drug. Its ability to inhibit COX-2 activity makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. However, there are also some limitations to its use in lab experiments. For example, it may exhibit cytotoxicity at high concentrations, which could limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole. One area of interest is the development of new anti-inflammatory drugs based on its structure. Researchers are also exploring its potential as a treatment for cancer, as well as its effects on other biological pathways. Additionally, studies are being conducted to better understand its mechanism of action and to identify any potential side effects or toxicities.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGIUMSHIRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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